molecular formula C6H12ClNO4 B6245261 rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 2629224-47-9

rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B6245261
CAS No.: 2629224-47-9
M. Wt: 197.6
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Description

rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the piperidine ring. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
  • rac-methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride

Uniqueness

rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups

Properties

CAS No.

2629224-47-9

Molecular Formula

C6H12ClNO4

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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